molecular formula C17H14BrN5O B2611774 N'-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide CAS No. 478077-73-5

N'-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide

Cat. No.: B2611774
CAS No.: 478077-73-5
M. Wt: 384.237
InChI Key: UDLPBLDQBHMFPO-UKWGHVSLSA-N
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Description

N'-[(1Z)-(4-Bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide is a Schiff base derivative featuring an imidazole core substituted with a 6-methylpyridin-2-yl group and a 4-bromophenyl hydrazone moiety. This compound belongs to the class of hydrazide-hydrazones, which are known for their diverse biological activities, including antimicrobial, anticancer, and central nervous system modulation . Characterization methods include IR spectroscopy (to confirm C=N and NH stretches), NMR (to verify substituent positions), and mass spectrometry (to confirm molecular weight) .

Properties

IUPAC Name

N-[(Z)-(4-bromophenyl)methylideneamino]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN5O/c1-12-3-2-4-16(21-12)23-10-15(19-11-23)17(24)22-20-9-13-5-7-14(18)8-6-13/h2-11H,1H3,(H,22,24)/b20-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLPBLDQBHMFPO-UKWGHVSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NN=CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)N/N=C\C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone is then reacted with 2-acetyl-6-methylpyridine under acidic conditions to induce cyclization, forming the imidazole ring.

    Final Condensation: The resulting intermediate is further condensed with 4-carbohydrazide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the imidazole ring or other functional groups.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the imidazole or pyridine rings.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Anticancer Research

The compound has been investigated for its anticancer properties. Recent studies have highlighted the importance of imidazole derivatives in cancer therapy, as they can induce apoptosis in various cancer cell lines. For instance, compounds with similar structural motifs have shown cytotoxic effects against breast, colon, and cervical cancer cells by triggering apoptotic pathways and inhibiting cell proliferation .

Case Study: Cytotoxic Activity

A study focusing on imidazole derivatives demonstrated that modifications at the 4-position of the imidazole ring could enhance anticancer activity. The incorporation of the 6-methylpyridine moiety in N'-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide may similarly affect its biological activity, potentially leading to improved selectivity and potency against tumor cells .

Antimicrobial Activity

In addition to its anticancer potential, this compound has been explored for antimicrobial applications. Compounds containing imidazole rings are known for their ability to disrupt microbial cell membranes and inhibit vital enzymes, making them effective against a range of pathogens.

Case Study: Antimicrobial Efficacy

Research has indicated that imidazole derivatives exhibit significant antibacterial and antifungal activities. For instance, similar compounds have demonstrated effectiveness against strains of Staphylococcus aureus and Candida albicans, suggesting that this compound may possess comparable antimicrobial properties .

Biochemical Studies

The compound's unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research. Its ability to form hydrogen bonds and engage in π-π stacking interactions with biomolecules can facilitate studies on enzyme inhibition and receptor binding.

Case Study: Enzyme Inhibition

Studies have shown that imidazole-containing compounds can act as inhibitors of key enzymes involved in metabolic pathways. For example, research into similar derivatives has revealed their potential as inhibitors of protein kinases, which are critical in regulating cell growth and survival. This suggests that this compound could be further explored for its role in modulating enzyme activity .

Summary Table of Applications

Application Description Potential Impact
Anticancer ResearchInduces apoptosis in cancer cell linesDevelopment of new cancer therapies
Antimicrobial ActivityEffective against bacteria and fungiPotential treatments for infections
Biochemical StudiesInhibits enzymes involved in metabolic pathwaysInsights into drug design and mechanism of action

Mechanism of Action

The mechanism by which N’-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and imidazole moieties can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares N'-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide with structurally related hydrazones and imidazole derivatives:

Compound Name Substituents Melting Point (°C) Key Structural Features Biological Activity (if reported)
This compound 4-Bromophenyl, 6-methylpyridin-2-yl Not reported Imidazole-pyridine hybrid, brominated aryl Not explicitly reported
N'-((1Z,2E)-1-(2-(4-Chlorophenyl)hydrazono)-1-tosylpropan-2-ylidene)benzothiazole-2-carbohydrazide (16d) 4-Chlorophenyl, tosyl, benzothiazole 239–241 Benzothiazole core, sulfonyl group Antimicrobial potential (implied by class)
N'-((1Z,2E,3E)-1-(2-(4-Iodophenyl)hydrazono)-4-phenyl-1-(piperidin-1-yl)but-3-en-2-ylidene)benzohydrazide (17a) 4-Iodophenyl, piperidinyl, phenylbutenyl 210–212 Extended conjugation, piperidine substitution Not reported
N'-[(1Z)-2,5-dimethoxyphenyl]methylidene]pyridine-4-carbohydrazide 2,5-Dimethoxyphenyl, pyridine Not reported Electron-rich methoxy groups High antidepressant/nootropic activity
N'-((1Z,2E,3E)-1-(2-(4-Bromophenyl)hydrazono)-4-phenyl-1-(piperidin-1-yl)but-3-en-2-ylidene)-3-methylbenzofuran-2-carbohydrazide (17b) 4-Bromophenyl, benzofuran, piperidinyl 224–226 Bromophenyl, benzofuran-piperidine hybrid Antimicrobial potential (implied by class)

Key Observations

Substituent Effects on Physicochemical Properties: Bromine substituents (as in the target compound and 17b) are associated with higher melting points (~224–226°C for 17b) compared to iodine analogs (17a: 210–212°C), likely due to stronger halogen-related intermolecular interactions (e.g., halogen bonding) .

The 6-methylpyridin-2-yl group in the target compound may enhance solubility or receptor binding compared to benzothiazole or benzofuran cores in analogs .

Synthetic Methodologies: Most hydrazones are synthesized via condensation of hydrazides with aldehydes/ketones in ethanol under reflux, with yields improved by electron-withdrawing substituents (e.g., bromine) . The target compound’s imidazole-pyridine hybrid structure may require stepwise functionalization, such as nucleophilic aromatic substitution (SNAr) for pyridine modification, as seen in analogous imidazole-bipyridine syntheses .

Analytical Characterization

All compounds were characterized using:

  • IR spectroscopy : C=N stretches (~1600 cm⁻¹) and NH stretches (~3200 cm⁻¹) confirm hydrazone formation .
  • NMR : Aromatic proton signals (δ 7.0–8.5 ppm) and carbonyl carbons (δ ~160 ppm) verify substituent positions .
  • Mass spectrometry : Molecular ion peaks align with theoretical masses (e.g., [M+H]⁺ for 16d at m/z 568) .

Research Implications

The target compound’s unique imidazole-pyridine scaffold and bromophenyl substitution position it as a promising candidate for further pharmacological studies, particularly in antimicrobial and CNS drug discovery. Comparative data suggest that halogenation and heterocyclic hybridization critically modulate bioactivity, warranting targeted structure-activity relationship (SAR) studies.

Biological Activity

N'-[(1Z)-(4-bromophenyl)methylidene]-1-(6-methylpyridin-2-yl)-1H-imidazole-4-carbohydrazide, a compound with the CAS number 478077-73-5, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazole ring, a bromophenyl group, and a pyridine derivative. Its molecular formula is C18H16N6O3C_{18}H_{16}N_{6}O_{3} with a molecular weight of 364.37 g/mol . The presence of multiple functional groups enhances its interaction with biological targets.

Research indicates that imidazole derivatives, including this compound, can induce apoptosis in cancer cells by modulating key proteins involved in cell survival pathways. Specifically, studies have shown that compounds similar to this compound can increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 . This shift in protein expression leads to enhanced apoptosis in tumor cells.

Efficacy Studies

In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, one study reported that related compounds exhibited IC50 values ranging from 10.96 µM to 75.87 µM against A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cell lines . The selectivity index for these compounds suggests a much higher tolerance in normal cells compared to cancer cells, indicating potential for therapeutic use.

Cell Line IC50 (µM) Comparison Drug IC50 of Comparison Drug (µM)
A54910.96 - 75.875-FU~20
SGC-79012.96MTX~15
HeLa4.07MTX~15

Antimicrobial Activity

The biological activity of this compound extends beyond anticancer properties; it has also been evaluated for antimicrobial effects. Imidazole derivatives are known to exhibit activity against various pathogenic microorganisms by interfering with DNA synthesis and inducing cell death through radical formation .

Case Studies

In a recent study focusing on the synthesis and evaluation of novel imidazole derivatives, the compound demonstrated promising results against resistant bacterial strains, suggesting its potential as an antibacterial agent . The mechanism involves the conversion of the compound into reactive intermediates that can disrupt bacterial DNA.

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7).
  • Purify via column chromatography (silica gel, gradient elution) to isolate the Z-isomer .

Which spectroscopic techniques are essential for structural elucidation of this compound?

Answer:
A combination of techniques ensures accurate characterization:

  • FT-IR : Confirm the presence of C=O (1650–1680 cm⁻¹), C=N (1590–1620 cm⁻¹), and N-H (3200–3300 cm⁻¹) stretches .
  • NMR :
    • ¹H NMR : Identify the imine proton (δ 8.2–8.5 ppm, singlet) and pyridyl/aryl protons (δ 7.0–8.0 ppm) .
    • ¹³C NMR : Detect the hydrazone carbonyl (δ 160–165 ppm) and aromatic carbons (δ 110–150 ppm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 412.2) .

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